molecular formula C11H16ClNO2 B8647249 5,6-Dimethoxy-N-methylisoindoline hydrochloride CAS No. 114041-13-3

5,6-Dimethoxy-N-methylisoindoline hydrochloride

Cat. No. B8647249
Key on ui cas rn: 114041-13-3
M. Wt: 229.70 g/mol
InChI Key: LXFVBCXERQVIRD-UHFFFAOYSA-N
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Patent
US04958029

Procedure details

1.0 g (3.12 mmol) of N-benzyl-5,6-dimethoxy-N-methylisoindolinium hydrochloride was dissolved in 20 ml of methanol, and 0.5 ml of 6N hydrochloric acid and 100 mg of a 10% palladium carbon catalyst were added thereto. The catalytic reduction was conducted at room temperature for 5 hours in a hydrogen gas stream. The catalyst was filtered off, and the solvent was distilled off under reduced pressure. The crystal residue was washed with 10 ml of acetone to obtain 650 mg of the above identified compound.
Name
N-benzyl-5,6-dimethoxy-N-methylisoindolinium hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([N+:9]1(C)[CH2:17][C:16]2[C:11](=[CH:12][C:13]([O:20][CH3:21])=[C:14]([O:18][CH3:19])[CH:15]=2)[CH2:10]1)C1C=CC=CC=1.Cl.[H][H]>CO.[C].[Pd]>[ClH:1].[CH3:19][O:18][C:14]1[CH:15]=[C:16]2[C:11](=[CH:12][C:13]=1[O:20][CH3:21])[CH2:10][N:9]([CH3:2])[CH2:17]2 |f:0.1,5.6,7.8|

Inputs

Step One
Name
N-benzyl-5,6-dimethoxy-N-methylisoindolinium hydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)[N+]1(CC2=CC(=C(C=C2C1)OC)OC)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
The crystal residue was washed with 10 ml of acetone
CUSTOM
Type
CUSTOM
Details
to obtain 650 mg of the

Outcomes

Product
Name
Type
Smiles
Cl.COC=1C=C2CN(CC2=CC1OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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